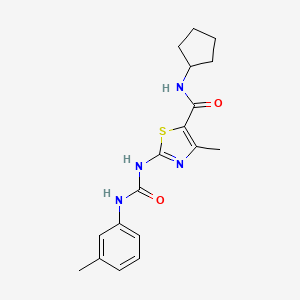
N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
准备方法
The synthesis of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the urea and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Urea Group: This step often involves the reaction of an amine with an isocyanate or carbodiimide.
Formation of the Carboxamide Group: This can be done by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.
化学反应分析
N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
科学研究应用
N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The urea and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxamide: Known for its antimicrobial properties.
Thiazole-2-amine: Used in the synthesis of various pharmaceuticals.
Thiazole-5-carboxylic acid: Utilized in the development of agrochemicals and dyes.
This compound’s unique combination of the thiazole ring with urea and carboxamide groups distinguishes it from other similar compounds, providing a distinct set of chemical and biological properties.
属性
IUPAC Name |
N-cyclopentyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-6-5-9-14(10-11)21-17(24)22-18-19-12(2)15(25-18)16(23)20-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,20,23)(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRUEPGGDVMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

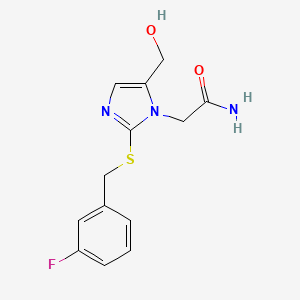
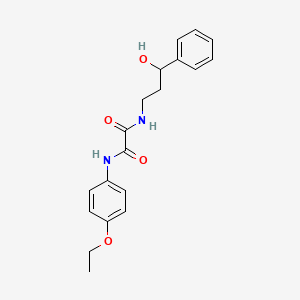
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)
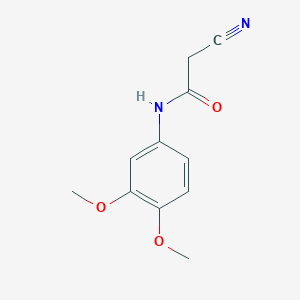
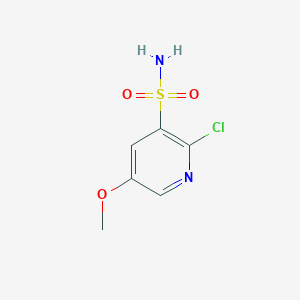
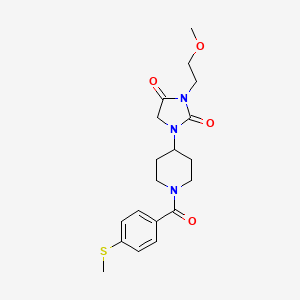
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2464841.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2464849.png)
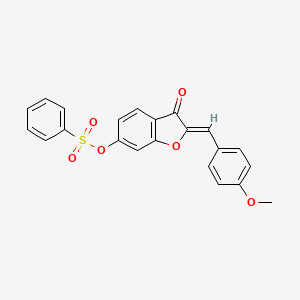
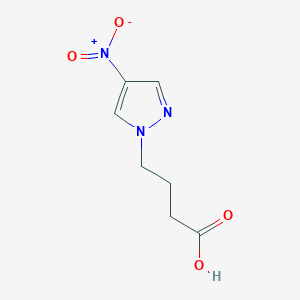
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
